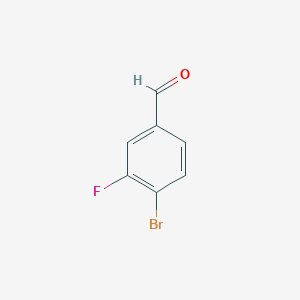
4-ブロモ-3-フルオロベンズアルデヒド
概要
説明
4-Bromo-3-fluorobenzaldehyde: is an organic compound with the molecular formula C7H4BrFO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a fluorine atom at the third position. This compound is a white to light yellow crystalline powder and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学的研究の応用
Chemistry: 4-Bromo-3-fluorobenzaldehyde is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the production of drugs and other therapeutic agents .
Industry: In the industrial sector, 4-Bromo-3-fluorobenzaldehyde is used in the manufacture of specialty chemicals and materials .
作用機序
Target of Action
4-Bromo-3-fluorobenzaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Mode of Action
The bromine atom in 4-Bromo-3-fluorobenzaldehyde is an electrophilic reagent. It can undergo cross-coupling reactions with other organic reagents under transition metal catalysis . For example, it can react with organoboronic acids, Grignard reagents (organolithium compounds), etc., for new carbon-carbon bond formation . These types of reactions can be used to synthesize complex organic molecules, such as drug molecules and natural products .
Pharmacokinetics
The pharmacokinetic properties of 4-Bromo-3-fluorobenzaldehyde include high gastrointestinal absorption and it is BBB permeant . The skin permeation log Kp is -5.99 cm/s . The lipophilicity log Po/w (iLOGP) is 1.69 . The consensus log Po/w is 2.48 . The solubility is 0.287 mg/ml or 0.00141 mol/l .
Result of Action
Given its role as a biochemical reagent, it is likely that its effects would largely depend on the specific context of its use in life science related research .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-fluorobenzaldehyde. It should be handled under inert gas and protected from moisture . It should be stored in a dry, cool, and well-ventilated place, with the container kept tightly closed . It should also be kept under nitrogen . It is incompatible with strong oxidizing agents .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorobenzaldehyde can be synthesized through the bromination of 4-fluorobenzaldehyde. The process involves adding bromine dropwise to a solution of 4-fluorobenzaldehyde under ice-cold conditions. The reaction is typically carried out for 1-2 hours, after which the product is isolated .
Industrial Production Methods: In an industrial setting, the bromination reaction can be catalyzed using zinc bromide. This method enhances the efficiency of the reaction and allows for the production of 4-Bromo-3-fluorobenzaldehyde on a larger scale .
化学反応の分析
Types of Reactions: 4-Bromo-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can participate in cross-coupling reactions with organic boronic acids or Grignard reagents to form new carbon-carbon bonds.
Wittig Reaction: The aldehyde group can be converted to an alkene through the Wittig reaction.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents.
Common Reagents and Conditions:
Cross-Coupling Reactions: Typically involve palladium or nickel catalysts.
Wittig Reaction: Uses phosphonium ylides.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products:
Cross-Coupling Reactions: Formation of substituted aromatic compounds.
Wittig Reaction: Formation of alkenes.
Reduction: Formation of alcohols.
類似化合物との比較
- 4-Bromobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3-Bromo-4-hydroxybenzaldehyde
- 5-Bromo-2-fluorobenzaldehyde
Uniqueness: 4-Bromo-3-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
4-bromo-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHUROFMIMHWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382645 | |
| Record name | 4-Bromo-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133059-43-5 | |
| Record name | 4-Bromo-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-3-fluorobenzaldehyde in the synthesis of imidazolylpyrimidine derivatives, and how does this relate to potential Alzheimer's disease treatment?
A1: 4-Bromo-3-fluorobenzaldehyde serves as a key building block in the synthesis of imidazolylpyrimidine derivatives. [] Specifically, it undergoes a reductive amination reaction with (S)-3-methylmorpholine. This step is crucial for incorporating the 4-bromo-3-fluorophenyl moiety into the final imidazolylpyrimidine structure. [] These derivatives are being investigated for their potential in treating Alzheimer's disease due to their inhibitory activity against glycogen synthase kinase 3 (GSK3), an enzyme implicated in the progression of the disease. []
Q2: Can you elaborate on the analytical techniques used to characterize 4-Bromo-3-fluorobenzaldehyde and differentiate it from its regioisomers?
A2: While the provided abstracts don't specify the exact analytical methods used, gas chromatography (GC) techniques, including both one-dimensional and two-dimensional GC, are highlighted as effective tools for analyzing 4-Bromo-3-fluorobenzaldehyde and separating it from its regioisomers. [] These techniques are particularly suitable for separating and identifying different isomers based on their varying interactions with the stationary phase of the GC column.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
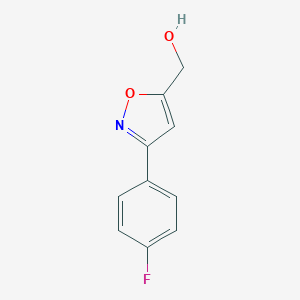
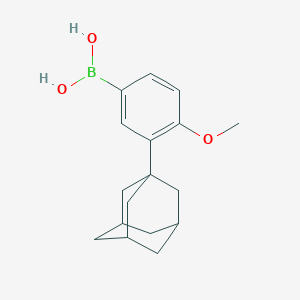
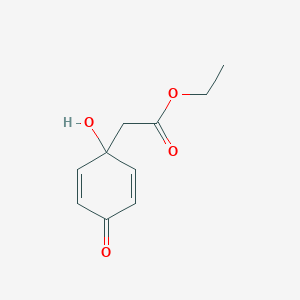
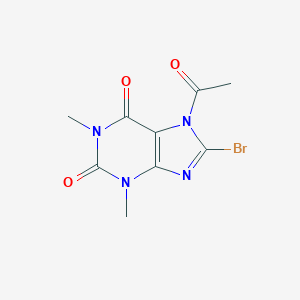
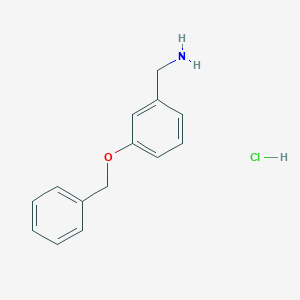
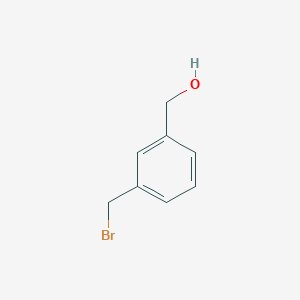
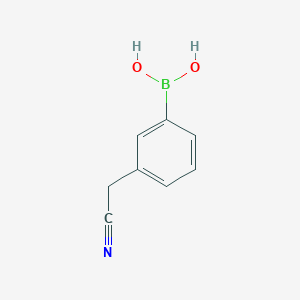
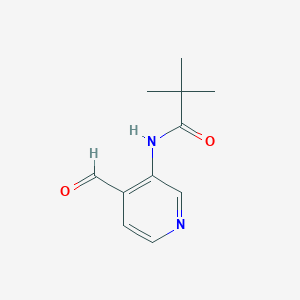
![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)
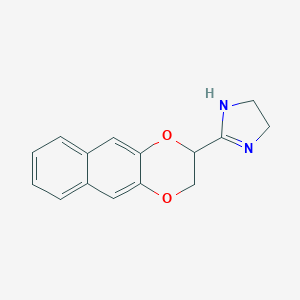
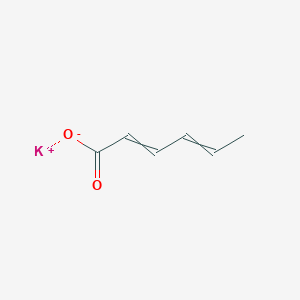
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)
![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)
![Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI)](/img/structure/B151378.png)
